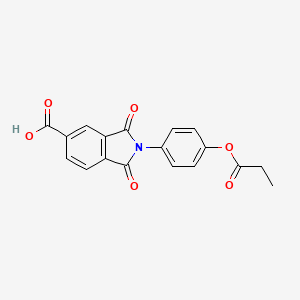

1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid” is a type of isoindole-1,3-dione derivative . These derivatives, also known as phthalimides, are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .

Synthesis Analysis

Isoindole-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . A method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes has been reported . Another method involves the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene .Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The linear formula for a similar compound is C29H29NO5 , which may provide some insight into the structure of the compound .Chemical Reactions Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

This compound has been studied for its role in the synthesis of integrin antagonists and novel classes of small molecule inhibitors. For instance, derivatives of 1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic acids have been described as potent inhibitors of the endo-beta-glucuronidase heparanase, displaying significant heparanase inhibitory activity and anti-angiogenic effects (Courtney et al., 2004). Additionally, research into the synthesis of 5-Carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic Acid Integrin Antagonists has highlighted methods for obtaining target compounds through condensation and hydrogenolysis reactions (Deng, Shen, & Zhong, 2003).

Biological Applications

Significant research has been conducted on the biological activities of 1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid derivatives. Studies have demonstrated their potential as heparanase inhibitors, which can lead to anti-angiogenic effects, providing a foundation for novel therapeutic agents (Courtney et al., 2004). These findings suggest a promising avenue for research into cancer treatments and the development of anti-cancer drugs.

Material Science and Polymer Synthesis

The compound also finds applications in material science, particularly in the synthesis of thermotropic polyesters. Research by Kricheldorf and Thomsen (1992) involved the preparation of 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, highlighting its use in polycondensations to create polyesters with specific thermal and physical properties (Kricheldorf & Thomsen, 1992). Such research underscores the versatility of 1,3-dioxo-2-(4-propanoyloxyphenyl)isoindoline-5-carboxylic Acid derivatives in creating materials with novel properties for industrial applications.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO6/c1-2-15(20)25-12-6-4-11(5-7-12)19-16(21)13-8-3-10(18(23)24)9-14(13)17(19)22/h3-9H,2H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSGAHGRMAUFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)

![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)

![5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B2545400.png)

![N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2545409.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)